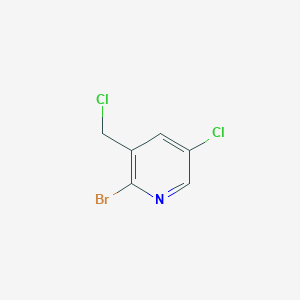

2-Bromo-5-chloro-3-(chloromethyl)pyridine

Description

Significance of Polyhalogenated Pyridine (B92270) Derivatives in Chemical Research

Polyhalogenated pyridine derivatives are a class of compounds that feature a pyridine ring substituted with multiple halogen atoms. This structural motif is of immense importance in both pharmaceutical and agrochemical research. researchgate.netnih.gov The pyridine ring itself is a key component in numerous natural products and FDA-approved drugs. lifechemicals.commdpi.com The introduction of halogen atoms onto this ring significantly modulates the molecule's electronic properties, reactivity, and metabolic stability.

In medicinal chemistry, halogenation can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov In the agrochemical sector, pyridine-based compounds are central to the development of modern pesticides, including fungicides, insecticides, and herbicides, often prized for their high efficacy and low toxicity. researchgate.netagropages.comfortunebusinessinsights.com The differential reactivity of various halogens (e.g., bromine vs. chlorine) on the same pyridine ring allows for selective, stepwise functionalization, making these compounds versatile intermediates for creating diverse molecular libraries.

Strategic Importance of Chloromethyl Functionality in Pyridine Architectures

The chloromethyl group (-CH₂Cl) is a highly valuable functional handle in organic synthesis. When attached to a pyridine ring, it acts as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the pyridyl-methyl moiety into a wide range of molecules.

This strategic importance is exemplified by the compound 2-chloro-5-(chloromethyl)pyridine (B46043), a crucial intermediate in the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. patsnap.comgoogle.com The chloromethyl group serves as the key reactive site for linking the pyridine core to the rest of the insecticide's structure. The synthesis and reactivity of chloromethylpyridines are therefore of significant industrial and academic interest. patsnap.com

Positioning of 2-Bromo-5-chloro-3-(chloromethyl)pyridine within Contemporary Synthetic Chemistry

This compound is a specialized chemical intermediate that combines the features of both polyhalogenated pyridines and chloromethylpyridines. Its structure is notable for three distinct reactive sites:

A bromo group at the 2-position, which is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

A chloromethyl group at the 3-position, which is an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds via nucleophilic substitution.

A chloro group at the 5-position, which is generally less reactive than the 2-bromo group but can still be targeted under specific reaction conditions.

This trifunctional nature makes this compound a highly versatile building block. It offers chemists the ability to perform sequential and site-selective modifications, enabling the efficient construction of complex, highly substituted pyridine-containing target molecules. It serves as a valuable precursor for introducing the (2-bromo-5-chloropyridin-3-yl)methyl fragment into new chemical entities being explored in drug discovery and agrochemical development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While melting and boiling points are not widely reported in public literature, key identifiers and calculated properties are available from commercial suppliers. acrospharma.co.kr

| Property | Value |

| CAS Number | 1227588-48-8 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Purity (Typical) | ≥97% |

| Canonical SMILES | C1=C(C=NC(=C1CCl)Br)Cl |

| InChI Key | DAAMCMDAOIWBBN-UHFFFAOYSA-N |

Spectroscopic Data Insights

Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structure confirmation and purity assessment. While full spectra are typically provided by suppliers upon request, the expected characteristics can be inferred from the molecular structure. bldpharm.com

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet, integrating to two protons, would be expected in the region of 4.5-5.0 ppm, corresponding to the benzylic protons of the chloromethyl group (-CH₂Cl). The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents.

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The signal for the chloromethyl carbon would typically appear in the range of 40-50 ppm.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis and Plausible Routes

A likely pathway involves the free-radical chlorination of the corresponding methyl-substituted precursor, 2-bromo-5-chloro-3-methylpyridine (B1338644) . This transformation is a standard method for producing benzylic chlorides.

Proposed Synthetic Step: 2-bromo-5-chloro-3-methylpyridine + Cl₂ --(UV light or radical initiator)--> this compound

The starting material, 2-bromo-5-chloro-3-methylpyridine, can in turn be synthesized from commercially available precursors. The chlorination of a hydroxymethyl group using reagents like thionyl chloride (SOCl₂) or cyanuric chloride is another viable method, analogous to the synthesis of similar bromo-(chloromethyl)pyridines. mdpi.comsemanticscholar.org However, care must be taken to avoid over-chlorination or substitution of the bromine atom. mdpi.com

Reactivity and Applications in Synthesis

The synthetic utility of this compound is derived from the distinct reactivity of its three functional sites. This allows it to be used as a versatile scaffold for building more complex molecules.

Reactivity of the Bromo, Chloro, and Chloromethyl Groups

The reactivity of the functional groups generally follows this order: Chloromethyl > 2-Bromo > 5-Chloro

Chloromethyl Group: As the most reactive site, the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions . It can react with a wide variety of nucleophiles such as amines, alcohols, thiols, and carbanions to form new bonds, effectively linking the pyridine core to other molecular fragments.

2-Bromo Group: The bromine atom at the C2 position is activated towards palladium-catalyzed cross-coupling reactions . This allows for the formation of C-C (e.g., Suzuki, Heck, Sonogashira), C-N (Buchwald-Hartwig amination), and C-O bonds. This reaction is typically performed after or in the presence of a protected form of the chloromethyl group if the coupling partner is also a strong nucleophile.

5-Chloro Group: The chlorine atom at the C5 position is the least reactive of the three sites. It is relatively inert to the conditions used for modifying the chloromethyl and 2-bromo groups. However, it can undergo substitution or coupling reactions under more forcing conditions, allowing for further derivatization late in a synthetic sequence.

Utility as a Precursor in Cross-Coupling Reactions

The presence of the 2-bromo group makes this compound an ideal substrate for introducing a substituted pyridine ring via Suzuki or other cross-coupling reactions. For example, it can be coupled with various aryl or heteroaryl boronic acids to generate complex biaryl structures, a common motif in pharmacologically active compounds. mdpi.com

Role in Introducing the (2-bromo-5-chloropyridin-3-yl)methyl Moiety

The primary application of this compound is to serve as a vehicle for installing the (2-bromo-5-chloropyridin-3-yl)methyl group onto a substrate. A synthetic strategy would typically involve an initial nucleophilic substitution at the chloromethyl position, followed by a subsequent cross-coupling reaction at the bromo-position to achieve a fully elaborated target molecule. This two-step, site-selective approach highlights the value of this compound as an advanced synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAMCMDAOIWBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Chloromethyl Pyridine

Precursor Synthesis and Halogenation Strategies

The assembly of the 2-bromo-5-chloro-pyridine core is the foundational stage in the synthesis of the target molecule. Achieving the desired 2,3,5-substitution pattern necessitates a strategic approach, leveraging modern synthetic organic chemistry techniques to control the placement of each substituent.

Direct electrophilic halogenation of the pyridine (B92270) ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. nih.gov Therefore, regioselective synthesis typically relies on pre-functionalized pyridine precursors where the electronic properties are modulated to direct incoming electrophiles or where functional groups can be readily converted into halogens.

Strategies often involve a stepwise introduction of the halogen atoms. For instance, starting with a commercially available chloropyridine, such as 2-amino-5-chloropyridine, allows for the subsequent introduction of the bromine atom at the desired position. The amino group in 2-aminopyridines can direct electrophilic halogenation to the 3- and 5-positions. rsc.org However, to achieve the specific 2-bromo-5-chloro pattern, a more robust method like diazotization is typically employed.

Alternative methods for the halogenation of pyridines include using designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide. nih.gov Furthermore, the halogenation of activated pyridine species, such as pyridine N-oxides, can alter the regiochemical outcome of the reaction, providing another pathway to selectively substituted halopyridines. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. harvard.edu

In the context of pyridine synthesis, common DMGs include halogens, amides, and alkoxy groups. harvard.eduznaturforsch.com The use of kinetically highly active bases, such as lithium diisopropylamide (LDA) or mixed Mg/Li amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allows for metalation to occur under mild conditions, even on electron-deficient pyridine rings. znaturforsch.com For example, 3-bromopyridine (B30812) can be regioselectively lithiated at the 4-position using LDA at low temperatures. znaturforsch.com Similarly, 5-bromo-2-chloropyridine (B1630664) undergoes regioselective magnesiation at the 6-position with TMPMgCl·LiCl. znaturforsch.com

For the synthesis of 2-bromo-5-chloro-3-(chloromethyl)pyridine, a DoM strategy could be envisioned where a precursor like 2,5-dichloropyridine (B42133) is first metalated at the 3-position. The chlorine atom at the 2-position would direct the deprotonation. The resulting organometallic species could then be trapped with an electrophile suitable for conversion into a chloromethyl group, such as formaldehyde (B43269) or N,N-dimethylformamide (DMF), followed by a subsequent halogen exchange to replace the 2-chloro substituent with a bromo group.

| Base | Directing Group | Position of Metalation | Reference |

| LDA | 3-Bromo | 4 | znaturforsch.com |

| TMPMgCl·LiCl | 2-Chloro (in 5-bromo-2-chloropyridine) | 6 | znaturforsch.com |

| TMPZntBu₂Li | None (on pyridine) | 2 | znaturforsch.com |

One of the most reliable and widely used methods for introducing a halogen onto a pyridine ring at a specific position is the Sandmeyer reaction. This reaction involves the diazotization of an aminopyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the decomposition of the resulting diazonium salt with a copper(I) halide.

A practical route to the 2-bromo-5-chloropyridine (B189627) core starts with 2-amino-5-chloropyridine. chemicalbook.com The amino group is converted into a diazonium salt using sodium nitrite in hydrobromic acid. The subsequent introduction of a bromide ion, often facilitated by copper(I) bromide, yields the desired 2-bromo-5-chloropyridine with high efficiency. chemicalbook.com This method is highly effective for installing a bromine or chlorine atom at the 2-position of the pyridine ring.

This diazotization-halogenation sequence has been successfully applied to a range of substituted aminopyridines. For example, the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) is achieved by treating 2-amino-5-chloro-3-fluoropyridine (B1279587) with sodium nitrite in the presence of bromine and hydrobromic acid, affording the product in high yield. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-5-chloropyridine | 1. HBr, NaNO₂ 2. NaOH | 2-Bromo-5-chloropyridine | 91% | chemicalbook.com |

| 2-Amino-5-chloropyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-chloropyridine | 93% | chemicalbook.com |

| 2-Amino-5-chloro-3-fluoropyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-chloro-3-fluoropyridine | 90% | chemicalbook.comchemicalbook.com |

Installation of the Chloromethyl Moiety

Once the 2-bromo-5-chloropyridine scaffold is in hand, the next critical step is the introduction of the chloromethyl group at the 3-position. This can be accomplished through various synthetic transformations, primarily involving the functionalization of a pre-existing group at that position.

A direct approach to the chloromethyl group involves the free-radical chlorination of a methyl-substituted precursor, namely 2-bromo-5-chloro-3-methylpyridine (B1338644). This method typically employs radical initiators and chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS).

The synthesis of the analogous compound, 2-chloro-5-chloromethylpyridine, has been achieved by the direct chlorination of 2-chloro-5-methylpyridine (B98176) with elemental chlorine. google.com Another method utilizes a supported palladium chloride catalyst to facilitate the reaction between 3-methylpyridine (B133936) and chlorine gas in a one-step process to produce 2-chloro-5-chloromethylpyridine. patsnap.com A liquid-phase chlorination method has also been reported for converting 3-picoline to 2-chloro-5-(trichloromethyl)pyridine, which can be a precursor. google.com

While efficient, a significant challenge in side-chain chlorination is controlling the extent of halogenation. Over-chlorination can lead to the formation of dichloromethyl and trichloromethyl by-products, which can be difficult to separate from the desired monochlorinated product. google.com Therefore, careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of the chlorinating agent, is crucial.

A more controlled and often higher-yielding method for installing the chloromethyl group is through the conversion of an oxygenated functional group, such as a hydroxymethyl or formyl group. This two-step approach involves first synthesizing the precursor, (2-bromo-5-chloropyridin-3-yl)methanol (B591539) calpaclab.comsigmaaldrich.com or 2-bromo-5-chloro-3-formylpyridine, and then converting it to the target chloride.

The hydroxymethyl precursor can be synthesized via DoM of 2-bromo-5-chloropyridine, trapping the 3-pyridyl anion with formaldehyde. Alternatively, the formyl group can be installed by trapping with DMF, followed by reduction to the alcohol using a mild reducing agent like sodium borohydride.

The final conversion of the hydroxymethyl group to the chloromethyl group is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or cyanuric chloride are commonly used. mdpi.comsemanticscholar.org While thionyl chloride is a robust chlorinating agent, it can sometimes lead to over-chlorination, where the bromo substituent on the pyridine ring is also replaced by a chloro group if the reaction is not carefully controlled. mdpi.comsemanticscholar.org Milder reagents, such as the adduct formed between cyanuric chloride and DMF, can provide cleaner conversion to the desired alkyl chloride with fewer side products. mdpi.com

| Precursor | Chlorinating Agent | Conditions | Outcome | Reference |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | 40 °C | 56% desired product, 44% over-chlorination | mdpi.comsemanticscholar.org |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | 0 °C | 81% desired product, 19% over-chlorination | mdpi.com |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride•DMF | Room Temperature | Clean conversion to product, avoids over-chlorination | mdpi.com |

Control of Selectivity in Chloromethylation Reactions

The introduction of a chloromethyl group onto a pyridine ring can be approached through two main strategies: direct electrophilic chloromethylation on the heterocycle or the side-chain chlorination of a methyl-substituted precursor.

Direct electrophilic aromatic substitution (EAS) on the 2-bromo-5-chloropyridine precursor is exceptionally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. pearson.comyoutube.com This low reactivity is further compounded by the presence of two deactivating halogen substituents (bromo and chloro). libretexts.org Such reactions, if they proceed at all, typically require harsh conditions, such as high temperatures and strong acid catalysts, which can lead to low yields and side reactions. youtube.com

Furthermore, controlling the regioselectivity of direct EAS presents a significant hurdle. The ring nitrogen directs incoming electrophiles to the C-3 and C-5 positions. pearson.com The 2-bromo and 5-chloro substituents are ortho-, para-directing groups. youtube.com This creates a complex scenario where the directing effects are in conflict, potentially leading to a mixture of isomers that are difficult to separate.

A more effective and selective method for synthesizing this compound is to first prepare the corresponding 3-methyl derivative, 2-bromo-5-chloro-3-methylpyridine , and then perform a selective radical chlorination on the methyl side chain. This approach circumvents the issues of low reactivity and poor regioselectivity associated with direct electrophilic substitution on the pyridine ring. The selectivity is controlled by the reaction type—free radical substitution on the benzylic-like methyl group rather than electrophilic substitution on the aromatic ring.

Convergent and Divergent Synthetic Pathways to this compound

Linear synthesis, which involves the sequential modification of a starting material, is a well-established and practical approach for producing this compound. A plausible and efficient linear route begins with a readily available picoline derivative, such as 2-amino-3-picoline .

The synthesis can be outlined in the following key steps:

Chlorination: The pyridine ring of 2-amino-3-picoline is first chlorinated.

Diazotization and Bromination: The amino group at the C-2 position is converted into a diazonium salt using sodium nitrite in the presence of hydrogen bromide . This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by a bromine atom to yield 2-bromo-5-chloro-3-methylpyridine . chemicalbook.com This sequence provides excellent regiochemical control for the introduction of the bromine atom at C-2.

Side-Chain Chlorination: The final step is the free-radical chlorination of the methyl group at the C-3 position. This is typically achieved by reacting 2-bromo-5-chloro-3-methylpyridine with a chlorinating agent like chlorine gas or sulfuryl chloride , often in an inert solvent such as carbon tetrachloride and in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. google.com

A critical challenge in the side-chain chlorination of methylpyridines is the formation of hydrogen chloride (HCl) as a byproduct. The basic nitrogen atom of the pyridine ring can react with HCl to form a hydrochloride salt, which is significantly less reactive and may precipitate out of the solution, effectively halting the reaction. google.com To overcome this, the reaction can be carried out in the presence of an acid scavenger or by carefully controlling the reaction conditions to manage HCl concentration. google.com

Modern synthetic chemistry increasingly utilizes modular or convergent strategies to build complex molecules from smaller, pre-functionalized fragments. These methods often offer greater flexibility and efficiency compared to linear routes. For a 2,3,5-trisubstituted pyridine like the target compound, several "de novo" ring synthesis strategies could be envisioned. nih.govbaranlab.org

One potential approach is a multicomponent reaction based on the Hantzsch pyridine synthesis or related condensations. mdpi.com This would involve the condensation of fragments that already contain the necessary atoms and functional groups. For instance, a suitably substituted 1,5-dicarbonyl compound could be cyclized with an ammonia (B1221849) source to form the pyridine ring. baranlab.org

Another advanced strategy involves cycloaddition reactions. Inverse-electron-demand Diels-Alder reactions between an electron-deficient 1,2,4-triazine (B1199460) and an electron-rich dienophile can construct the pyridine ring, followed by a retro-Diels-Alder reaction to extrude a small molecule. baranlab.org By carefully designing the triazine and dienophile fragments, it is theoretically possible to assemble the this compound core in a highly convergent manner. More recent developments in skeletal editing of pyridines through sequential dearomatization, cycloaddition, and rearomatization offer further, albeit currently theoretical, pathways for constructing such highly substituted rings. nih.gov These modular approaches provide powerful, flexible platforms for generating libraries of complex pyridine derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the side-chain chlorination of 2-bromo-5-chloro-3-methylpyridine is critical for achieving high yield and selectivity for the desired monochlorinated product. This involves careful screening of both the chlorinating agent and the reaction solvent.

Reagent Selection: The choice of chlorinating agent directly influences the outcome. While elemental chlorine is effective, it can be difficult to handle and may lead to over-chlorination. Sulfuryl chloride (SO₂Cl₂) is often a preferred laboratory reagent as it is a liquid that is easier to measure and can provide better selectivity under controlled conditions. N-chlorosuccinimide (NCS) is another solid, easy-to-handle reagent that can be used for radical chlorination, often providing milder reaction conditions.

Solvent Selection: The solvent must be inert to the radical reaction conditions. Halogenated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) are classic choices, although their use is now restricted due to toxicity and environmental concerns. More acceptable alternatives include 1,2-dichloroethane (B1671644) or chlorobenzene. The solvent can also influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of radical intermediates.

| Chlorinating Agent | Typical Solvent | Initiator | Key Characteristics |

|---|---|---|---|

| Chlorine (Cl₂) | Carbon Tetrachloride | UV light or AIBN | Highly reactive; risk of over-chlorination to -CHCl₂ and -CCl₃. |

| Sulfuryl Chloride (SO₂Cl₂) | 1,2-Dichloroethane | AIBN or Benzoyl Peroxide | Liquid reagent, easier to handle; can offer improved selectivity. |

| N-Chlorosuccinimide (NCS) | Benzene or Acetonitrile (B52724) | Benzoyl Peroxide | Milder conditions; often used for selective monochlorination. |

Fine-tuning the physical parameters of a reaction is essential for maximizing yield and minimizing byproducts. For the multi-step synthesis of this compound, temperature and stoichiometry are the most critical factors.

Temperature:

Diazotization/Bromination: This step requires low temperatures, typically between 0 °C and 10 °C. chemicalbook.com The diazonium salt intermediate is thermally unstable and can decompose if the temperature is not strictly controlled, leading to reduced yields and undesired side products.

Side-Chain Chlorination: Radical chlorination requires an initiation step, which is often thermal. The optimal temperature depends on the initiator used. For AIBN, temperatures between 70-80 °C are common to ensure a steady rate of radical generation. Temperatures that are too high can accelerate side reactions, such as further chlorination of the side chain or reactions involving the pyridine ring itself. A patented process for a similar chlorination specifies a temperature range of 40-80 °C. google.com

Stoichiometry: The molar ratio of the chlorinating agent to the 2-bromo-5-chloro-3-methylpyridine substrate is the single most important factor in controlling the degree of chlorination.

To maximize the yield of the desired monochloro product, the chlorinating agent should be used in a stoichiometric amount (1.0 to 1.1 equivalents).

Using a significant excess of the chlorinating agent will inevitably lead to the formation of the dichloro (-CHCl₂) and trichloro (-CCl₃) derivatives, complicating purification and reducing the yield of the target compound.

| Parameter | Condition | Effect on Side-Chain Chlorination |

|---|---|---|

| Temperature | Too Low (<60 °C with AIBN) | Slow or no initiation of the radical reaction; low conversion. |

| Optimal (70-80 °C with AIBN) | Efficient radical formation and propagation; good reaction rate. | |

| Too High (>90 °C) | Increased rate of side reactions and potential for over-chlorination. | |

| Stoichiometry (Chlorinating Agent) | Sub-stoichiometric (<1 eq.) | Incomplete conversion of starting material. |

| Slightly Super-stoichiometric (~1.1 eq.) | Optimal for maximizing yield of the monochlorinated product. | |

| Excess (>1.5 eq.) | Significant formation of di- and trichlorinated byproducts. |

Minimization of By-product Formation, including Over-chlorination

In the synthesis of halogenated pyridines, the formation of by-products through competing reactions is a significant challenge that can lower yield and complicate purification. A primary concern in the synthesis of this compound and related structures is over-chlorination, where desired bromo-substituents are replaced by chloro groups, or additional chlorination occurs on the pyridine ring or side chain.

Conventional chlorination methods often employ robust reagents like thionyl chloride (SOCl₂). mdpi.comsemanticscholar.org While effective, these strong chlorinating agents can lead to the formation of over-chlorinated impurities, especially if the reaction is run for too long or at elevated temperatures. mdpi.comsemanticscholar.org For instance, in the synthesis of the related 2-bromo-6-(chloromethyl)pyridine (B1342937), using thionyl chloride can result in the undesired conversion to 2-chloro-6-(chloromethyl)pyridine. mdpi.comsemanticscholar.org This particular by-product is difficult to separate from the desired product due to similar retention factors on silica (B1680970) gel. mdpi.comsemanticscholar.org

To mitigate this, modern synthetic strategies focus on controlling reaction conditions and utilizing milder, more selective reagents. Research has shown that adjusting the temperature can influence the ratio of desired product to over-chlorinated by-product. In one study on a related bromo(chloromethyl)pyridine, reducing the reaction temperature from room temperature to 0 °C increased the ratio of the desired bromo-product to the over-chlorinated chloro-product from 3:1 to approximately 4.3:1. mdpi.com

A more effective approach involves replacing harsh reagents with alternatives that offer greater selectivity. The use of a cyanuric chloride•DMF adduct has been identified as a promising method to cleanly convert hydroxymethylpyridines to their chloromethyl derivatives without significant over-chlorination. mdpi.comsemanticscholar.org This reagent system successfully produced 2-bromo-6-(chloromethyl)pyridine in a 75% isolated yield, with no detectable formation of the over-chlorinated by-product. mdpi.com This method not only prevents the formation of hard-to-separate impurities but also avoids the production of toxic sulfur dioxide gas associated with thionyl chloride. mdpi.comsemanticscholar.org Another strategy employed in the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) involves adjusting the pH with an acid buffering agent during liquid-phase chlorination, which has been shown to decrease by-product formation and increase the target product yield to around 90%. google.com

Table 1: Comparison of Chlorinating Agents for Pyridine Derivatives

| Reagent | Typical By-products | Mitigation Strategy | Advantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Over-chlorinated pyridines, toxic SO₂ gas | Lower reaction temperature, shorter reaction time | Robust and widely available |

| Cyanuric Chloride•DMF | Minimal over-chlorination | Not generally required | High selectivity, cleaner reaction, solid by-product (cyanuric acid) is easily removed |

| **Elemental Chlorine (Cl₂) ** | Polychlorinated by-products | Control of reaction stoichiometry, early interruption of reaction | Inexpensive |

| Phosphorus(V) chloride | Various chlorinated species | Control of reaction temperature and stoichiometry | Effective for converting alkoxy groups |

**2.5. Modern Synthetic Techniques for Sustainable Production

The production of complex chemical intermediates like this compound is increasingly guided by the need for sustainability. Modern synthetic techniques aim to improve efficiency, reduce waste, enhance safety, and lower environmental impact. These goals are addressed through the adoption of novel technologies like continuous flow chemistry, the application of green chemistry principles in process design, and the development of advanced catalysts.

Modern Synthetic Techniques for Sustainable Production

Continuous Flow Chemistry Approaches for this compound Synthesis

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for the synthesis of specialty chemicals. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety. nih.gov

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles have been successfully applied to structurally similar compounds. For example, a patented method for the synthesis of 2-chloro-5-(chloromethyl)pyridine utilizes a tubular reactor. patsnap.com In this process, vaporized 3-methylpyridine is mixed with chlorine and a carrier gas (nitrogen) and passed through the reactor containing a catalyst. patsnap.com This approach highlights key benefits of flow chemistry:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling hazardous reagents and exothermic reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, enabling precise temperature control that can be crucial for minimizing by-product formation.

Scalability: Scaling up production in a continuous flow system involves running the process for a longer duration or using parallel reactors, which is often more straightforward and predictable than scaling up batch reactors. nih.gov

The application of continuous flow can be extended to various steps in the synthesis of this compound, including halogenation and side-chain modification, potentially leading to a more efficient and safer manufacturing process. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by adhering to the 12 Principles of Green Chemistry. yale.eduacs.org These principles provide a framework for creating more environmentally benign chemical processes.

Prevention of Waste: It is preferable to prevent waste than to treat it after it has been created. yale.eduacs.org Synthetic routes that minimize by-products through high selectivity, such as those using tailored catalysts or milder reagents, align with this principle. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Reactions that proceed with high atom economy, such as addition reactions, are favored over substitution or elimination reactions that generate stoichiometric by-products.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edu A key example in the synthesis of related compounds is the replacement of the extremely pyrophoric n-butyllithium with the easier-to-handle isopropylmagnesium chloride lithium chloride complex (Turbo Grignard). mdpi.comsemanticscholar.org Similarly, substituting toxic thionyl chloride with the cyanuric chloride•DMF adduct avoids the generation of hazardous SO₂ gas and results in a solid, more easily manageable by-product (cyanuric acid). mdpi.comsemanticscholar.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into solvent-free reactions or the use of greener solvents (e.g., water, ionic liquids) can reduce the environmental impact of the synthesis. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.eduacs.org The development of catalysts that can enable reactions with high selectivity and turnover numbers reduces waste because the catalyst is used in small amounts and can be recycled. A patented process for a similar molecule uses a supported palladium chloride catalyst to improve reaction speed and selectivity. patsnap.com

By systematically applying these principles, chemists can design synthetic pathways that are not only more efficient but also safer and more sustainable.

Catalyst Development for Enhanced Reaction Rates and Selectivity

Catalysis is a cornerstone of modern, efficient chemical synthesis. The development of novel catalysts is crucial for improving reaction rates, enhancing selectivity towards the desired product, and enabling reactions under milder conditions. In the synthesis of halogenated pyridines, catalysts play a key role in directing the reaction to the desired isomers and preventing the formation of by-products.

One approach to synthesizing 2-chloro-5-(chloromethyl)pyridine involves a one-step reaction of 3-methylpyridine and chlorine in the gas phase using a supported palladium chloride catalyst. patsnap.com This method demonstrates several advantages of catalytic processes:

Enhanced Selectivity: The catalyst directs the chlorination reaction, improving the selectivity for the target product and reducing the formation of unwanted polychlorinated species. patsnap.com

Increased Reaction Rate: The catalytic process allows the reaction to proceed faster than non-catalytic routes. patsnap.com

Sustainability: The use of a supported catalyst allows for its potential recovery and reuse, reducing waste and cost. The process is also noted for producing few waste products. patsnap.com

The catalyst, PdCl₂ on an alumina (B75360) (Al₂O₃) support, is prepared by immersing the support in a palladium chloride solution, followed by drying and roasting. patsnap.com The reaction is then carried out by passing the vaporized starting material and chlorine over the catalyst bed in a tubular reactor at elevated temperatures (e.g., 250-280°C). patsnap.com Research in this area continues to focus on developing more active, selective, and durable catalysts that can operate under even milder conditions, further contributing to the efficiency and sustainability of the synthesis of this compound and related compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 3 Chloromethyl Pyridine

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is the most labile of the three halogen substituents, a characteristic attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This inherent reactivity makes the C-2 position a prime target for a variety of chemical transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives are a cornerstone of their functionalization. In the case of 2-bromo-5-chloro-3-(chloromethyl)pyridine, the electron-withdrawing nature of the pyridine nitrogen atom, coupled with the good leaving group ability of the bromide ion, facilitates the attack of nucleophiles at the C-2 position. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer-like complex), which then rearomatizes by expelling the bromide ion.

Commonly employed nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can be utilized to introduce diverse amino functionalities, which are prevalent in pharmacologically active compounds. The reaction conditions often require elevated temperatures to overcome the activation energy associated with the initial disruption of aromaticity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromine at the C-2 position of this compound serves as an excellent handle for these transformations. The enhanced reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 2-position.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to 2-alkynylpyridine derivatives.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the bromopyridine in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of the bromopyridine with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.

The general trend of reactivity for these cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I > C-Br > C-Cl. This differential reactivity is crucial for the selective functionalization of the bromine atom in the presence of the chlorine atom.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for the generation of organometallic reagents, which can then be reacted with various electrophiles. The bromine atom at the C-2 position can undergo exchange with strong bases, most commonly organolithium reagents such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction is typically very fast and proceeds to generate a 2-lithiated pyridine species. The resulting organolithium compound is a potent nucleophile and can be quenched with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of functional groups at the C-2 position. The general order of halogen-metal exchange reactivity is I > Br > Cl, again highlighting the preferential reactivity of the bromine substituent. chalmers.se

Reactivity of the Chlorine Substituent on the Pyridine Ring

While the bromine atom at the C-2 position is the more reactive of the two ring halogens, the chlorine atom at the C-5 position can also participate in chemical transformations, often under more forcing conditions or with specific catalytic systems.

Differential Reactivity Compared to Bromine under Various Conditions

The difference in reactivity between the bromine and chlorine substituents is a key feature of this compound, enabling sequential and regioselective functionalization. In nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for the selective modification of the C-2 position while leaving the C-5 chloro substituent intact. For instance, a Suzuki coupling can be performed selectively at the C-2 position, and the resulting 5-chloro-2-arylpyridine can then be subjected to a second coupling reaction at the C-5 position under more vigorous conditions (e.g., higher temperatures, different catalyst/ligand system) to afford a 2,5-diarylpyridine.

This differential reactivity is a powerful tool for the construction of complex, unsymmetrically substituted pyridine derivatives.

| Position | Halogen | Relative Reactivity in SNAr | Relative Reactivity in Cross-Coupling |

| 2 | Bromine | High | High |

| 5 | Chlorine | Low | Low |

Regioselective Functionalization at the Chloro-Substituted Position

While less reactive than the bromine, the chlorine atom at the C-5 position can be functionalized. This typically requires harsher reaction conditions or catalysts specifically designed for the activation of C-Cl bonds. For example, certain palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands have been developed to facilitate cross-coupling reactions of aryl chlorides.

Alternatively, after the bromine at the C-2 position has been reacted, the molecule can be subjected to conditions that promote the reaction of the chloro group. This could involve higher temperatures, stronger nucleophiles, or more active catalyst systems. This stepwise approach allows for the controlled and regioselective introduction of different functional groups at the C-2 and C-5 positions, providing access to a wide range of polysubstituted pyridine derivatives.

Transformations of the Chloromethyl Side Chain

The C-Cl bond in the chloromethyl group is the most labile site for nucleophilic attack and can also be a locus for oxidative derivatization and radical processes.

The chloromethyl group at the 3-position of the pyridine ring is highly susceptible to nucleophilic substitution (SN reactions). This reactivity is analogous to that of benzyl (B1604629) chloride, where the adjacent aromatic ring stabilizes the transition state of the reaction. This property allows for the straightforward introduction of a wide variety of functional groups, making this compound a valuable intermediate in the synthesis of more complex molecules. For related compounds like 2-bromo-6-chloromethylpyridine, the chloromethyl group is specifically added to create an electrophilic site capable of participating in substitution reactions with nucleophiles such as amines. mdpi.comsemanticscholar.org

Common nucleophilic displacement reactions include the introduction of oxygen, nitrogen, and sulfur-containing moieties. These transformations are typically carried out by reacting the substrate with a suitable nucleophile, often in the presence of a base to neutralize the generated HCl.

Below is a table summarizing potential derivatizations via nucleophilic displacement at the chloromethyl position.

| Nucleophile (Nu) | Reagent Example | Product Class | Resulting Compound Name |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | (2-Bromo-5-chloro-pyridin-3-yl)methanol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | 2-Bromo-5-chloro-3-(methoxymethyl)pyridine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | 2-Bromo-5-chloro-3-(phenylthiomethyl)pyridine |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | (2-Bromo-5-chloro-pyridin-3-yl)acetonitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | 3-(Azidomethyl)-2-bromo-5-chloropyridine |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Amine | (2-Bromo-5-chloro-pyridin-3-yl)-N,N-diethylmethanamine |

This interactive table is based on established principles of nucleophilic substitution reactions for benzylic halides.

The chloromethyl group can be systematically converted into higher oxidation state functionalities such as alcohols, aldehydes, and carboxylic acids. These transformations significantly expand the synthetic utility of the parent compound.

Alcohol Formation: The initial step is typically the hydrolysis of the chloride. This can be achieved via an SN2 reaction with a hydroxide source, such as aqueous sodium hydroxide, or simply by heating in water, to yield (2-Bromo-5-chloro-pyridin-3-yl)methanol.

Aldehyde Formation: The resulting primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-Bromo-5-chloro-3-pyridinecarboxaldehyde. This is commonly accomplished using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) are effective for this purpose.

Carboxylic Acid Formation: Further oxidation of either the alcohol or the aldehyde using strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will produce the carboxylic acid, 2-Bromo-5-chloro-nicotinic acid.

The following table outlines the sequential oxidation pathway from the chloromethyl starting material.

| Starting Compound | Reagent(s) | Product | Product Class |

| This compound | H₂O or aq. NaOH | (2-Bromo-5-chloro-pyridin-3-yl)methanol | Alcohol |

| (2-Bromo-5-chloro-pyridin-3-yl)methanol | Pyridinium chlorochromate (PCC) | 2-Bromo-5-chloro-3-pyridinecarboxaldehyde | Aldehyde |

| 2-Bromo-5-chloro-3-pyridinecarboxaldehyde | Potassium permanganate (KMnO₄) | 2-Bromo-5-chloro-nicotinic acid | Carboxylic Acid |

This interactive table illustrates a standard synthetic sequence for the oxidation of a chloromethyl group.

While nucleophilic substitutions are the most common transformations, the chloromethyl group can also participate in radical reactions. The C-H bonds of the chloromethyl group are benzylic-like and can be susceptible to hydrogen atom abstraction by radical initiators. However, specific studies detailing the radical chemistry of this compound are not extensively documented in the surveyed literature. Theoretically, under appropriate conditions (e.g., using radical initiators like AIBN or UV light), the chloromethyl group could undergo further halogenation or participate in radical-mediated coupling reactions.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

Reaction Kinetics and Thermodynamic Studies

Quantitative studies on the reaction kinetics and thermodynamics of transformations involving this compound are scarce. While research has been conducted on the kinetics of nucleophilic aromatic substitution (SNAr) on the pyridine ring of related structures like 2-chloro-3-cyano-5-nitropyridine, this data pertains to the displacement of halides directly from the aromatic ring rather than the side chain. rsc.org The relative rates of substitution at the three different halogen positions would be of significant academic and industrial interest but appear to be an area requiring further investigation.

Investigation of Rearrangement Phenomena within the Pyridine Scaffold

Rearrangements of the pyridine scaffold itself during reactions of this compound have not been reported in the surveyed literature. The pyridine ring is a stable aromatic system, and skeletal rearrangements typically require harsh conditions or specific catalytic pathways that are not commonly employed in the transformations of this molecule. The reactivity is predominantly focused on the functional groups attached to the ring.

Derivatization Chemistry and Application As a Chemical Synthon

Synthesis of Pyridine-Fused Heterocyclic Systems

The trifunctional nature of 2-bromo-5-chloro-3-(chloromethyl)pyridine provides a robust platform for the synthesis of various pyridine-fused heterocyclic systems. The presence of the chloromethyl group at the 3-position, flanked by bromo and chloro substituents on the pyridine (B92270) ring, allows for sequential and regioselective reactions to construct adjoining rings.

One common strategy involves the initial reaction of the highly reactive chloromethyl group with a binucleophile, followed by an intramolecular cyclization reaction. For instance, reaction with a thiol-containing nucleophile can lead to the formation of a thieno[2,3-b]pyridine (B153569) scaffold. Similarly, reactions with amines or alcohols can pave the way for the synthesis of pyrrolo[2,3-b]pyridines and furo[2,3-b]pyridines, respectively. The subsequent functionalization of the bromo and chloro groups on the pyridine ring offers further opportunities for annulation and the creation of more complex fused systems.

Detailed research has demonstrated the utility of related 2-bromopyridine (B144113) derivatives in the synthesis of imidazo[1,2-a]pyridines, which are recognized as significant scaffolds in medicinal chemistry. rsc.orgorganic-chemistry.orgbeilstein-journals.orgmdpi.comrsc.org While direct examples utilizing this compound are not extensively documented in readily available literature, the established reactivity patterns of similar compounds suggest its high potential in this area. The general synthetic approach would likely involve an initial substitution of the chloromethyl group followed by an intramolecular cyclization involving the pyridine nitrogen.

The synthesis of pyrido[2,3-d]pyrimidines and related structures has also been explored using precursors with similar functionalities. nih.govnih.gov The strategic placement of reactive groups in this compound makes it a promising candidate for analogous synthetic transformations, enabling the construction of these biologically relevant fused pyrimidine (B1678525) systems.

Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The development of synthetic routes to complex polycyclic aromatic nitrogen heterocycles (PANHs) is of significant interest due to their presence in a wide range of biologically active compounds and functional materials. This compound can serve as a key starting material in cascade reactions designed to build such intricate molecular architectures. rsc.orgnih.govnih.govresearchgate.net

The sequential reactivity of the chloro, bromo, and chloromethyl groups allows for a programmed approach to the construction of multiple rings. For example, a Suzuki or Stille coupling at the bromine position can introduce an aryl or heteroaryl substituent. Subsequent intramolecular reactions, such as Friedel-Crafts alkylation initiated by the chloromethyl group, can then forge a new carbocyclic or heterocyclic ring, leading to the formation of a polycyclic system. Further cyclization reactions involving the remaining chloro substituent can add another layer of complexity to the final molecular structure.

While specific examples detailing the use of this compound in the synthesis of complex PANHs are not prevalent in the reviewed literature, the principles of cascade and multicomponent reactions suggest its suitability for such applications. nih.gov The strategic positioning of its functional groups provides a blueprint for the design of efficient synthetic pathways to novel and complex nitrogen-containing polycyclic aromatic compounds.

Role of this compound as a Key Intermediate in Building Block Synthesis

The compound this compound is a valuable intermediate in the synthesis of other important chemical building blocks, particularly for the agrochemical and pharmaceutical industries. nih.govgoogle.compmarketresearch.comchemicalbook.comnih.gov Its inherent reactivity allows for its transformation into a variety of more complex pyridine derivatives that can then be used in the final stages of the synthesis of active ingredients.

In the agrochemical sector, related chlorinated pyridine derivatives are crucial for the production of several insecticides. pmarketresearch.comgoogle.com For instance, the chloromethylpyridine moiety is a key component of certain neonicotinoid insecticides. The synthetic pathways often involve the nucleophilic displacement of the chloride from the chloromethyl group to introduce the desired pharmacophore. The bromo and chloro substituents on the pyridine ring can be retained for their electronic effects or further modified to fine-tune the biological activity of the final product.

In the pharmaceutical field, substituted pyridines are ubiquitous scaffolds in drug discovery. nih.govguidechem.com The ability to selectively functionalize the three different reactive sites of this compound makes it an attractive starting material for the creation of libraries of novel pyridine-based building blocks for drug development. For example, the bromo group can be converted to a variety of other functional groups via palladium-catalyzed cross-coupling reactions, while the chloromethyl group can be transformed into aldehydes, alcohols, or amines, providing a multitude of handles for further chemical elaboration.

Development of Novel Chemical Entities from this compound

The unique combination of functional groups in this compound makes it an ideal starting point for the development of novel chemical entities with potential biological activity. nih.gov Medicinal chemists can systematically modify each of the reactive sites to explore the structure-activity relationships (SAR) of new compound classes.

The derivatization of this scaffold can lead to compounds with a wide range of potential applications. For example, the synthesis of novel kinase inhibitors, a significant class of anticancer agents, often involves the use of substituted heterocyclic scaffolds. The structural features of this compound can be exploited to design and synthesize compounds that can interact with the active site of specific kinases.

Furthermore, the introduction of diverse substituents through the functionalization of the bromo, chloro, and chloromethyl groups can lead to the discovery of compounds with activity in other therapeutic areas, such as anti-inflammatory, antiviral, or antibacterial agents. mdpi.com The modular nature of the derivatization process allows for the rapid generation of a library of compounds for high-throughput screening.

Scaffold Diversity and Structural Exploration through Derivatization

The derivatization of this compound offers a powerful tool for scaffold diversity and the exploration of new chemical space. nih.gov By employing a variety of synthetic transformations, a single starting material can be converted into a multitude of structurally distinct scaffolds.

For instance, the chloromethyl group can be used as a handle to introduce a wide range of side chains or to initiate the formation of new ring systems. The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for selective functionalization, further expanding the accessible structural diversity. Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other modern synthetic methods can be employed to introduce a vast array of chemical functionalities.

This ability to generate a diverse collection of molecules from a common starting material is a cornerstone of modern drug discovery and materials science. The exploration of the chemical space around the this compound scaffold holds the potential for the discovery of new molecules with unique properties and applications.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-5-chloro-3-(chloromethyl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the two protons of the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms. The aromatic protons would likely appear as doublets due to coupling with each other, while the chloromethyl protons would present as a singlet.

The ¹³C NMR spectrum provides complementary information, revealing signals for each of the six unique carbon atoms in the molecule. The carbons directly bonded to electronegative halogens (bromine and chlorine) and the nitrogen atom of the pyridine ring are expected to be significantly deshielded, appearing at higher chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.8 - 8.2 | d |

| H-6 | 8.3 - 8.7 | d |

| -CH₂Cl | 4.6 - 5.0 | s |

Note: Predicted values are based on typical ranges for similar halogenated pyridine structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 135 - 140 |

| C-4 | 138 - 142 |

| C-5 | 128 - 133 |

| C-6 | 150 - 155 |

| -CH₂Cl | 40 - 45 |

Note: Predicted values are based on typical ranges for similar halogenated pyridine structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are critical for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the two coupled aromatic protons (H-4 and H-6), confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signals for C-4, C-6, and the chloromethyl group by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the chloromethyl protons and carbons C-3 and C-4, and between the aromatic protons and various ring carbons, which solidifies the assignment of the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical analysis in larger molecules, NOESY can also provide through-space correlations that can help confirm spatial proximities between the chloromethyl group and the proton at position 4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the elemental formula of this compound, which has a monoisotopic mass of 238.8926 g/mol (for the most abundant isotopes ³⁵Cl and ⁷⁹Br). The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms provides a definitive signature for the compound in the mass spectrum.

Table 3: Isotopic Distribution for the Molecular Ion of this compound [C₆H₄⁷⁹Br³⁵Cl₂N]⁺

| Isotope Combination | Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| ⁷⁹Br³⁵Cl₂ | ~238.9 | 75.8 |

| ⁸¹Br³⁵Cl₂ | ~240.9 | 74.4 |

| ⁷⁹Br³⁵Cl³⁷Cl | ~240.9 | 49.2 |

| ⁸¹Br³⁵Cl³⁷Cl | ~242.9 | 48.3 |

| ⁷⁹Br³⁷Cl₂ | ~242.9 | 7.9 |

| ⁸¹Br³⁷Cl₂ | ~244.9 | 7.8 |

Note: This table illustrates the complex isotopic pattern expected due to the presence of Br and Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analyzing the resulting product ions helps to elucidate the structure of the molecule. For this compound, key fragmentation pathways would likely involve the loss of a chlorine radical from the chloromethyl group, the loss of a bromine radical, or the cleavage of the chloromethyl group itself. These fragmentation patterns provide valuable confirmation of the compound's structure.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the chloromethyl group would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br stretching: The vibrations associated with the carbon-halogen bonds are expected at lower frequencies. The C-Cl stretching bands for both the aromatic and aliphatic chlorides would typically be found in the 600-800 cm⁻¹ range, while the C-Br stretch would appear at an even lower wavenumber, generally between 500-600 cm⁻¹.

CH₂ bending: The scissoring vibration of the chloromethyl group is expected around 1450 cm⁻¹.

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR, Raman |

| Pyridine ring C=C/C=N stretch | 1400 - 1600 | FT-IR, Raman |

| CH₂ bend (scissoring) | ~1450 | FT-IR |

| C-Cl stretch | 600 - 800 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a specific crystal structure for this compound is not publicly available, the analysis of a closely related compound, 2-Chloro-5-(chloromethyl)pyridine (B46043), offers significant insights into the expected solid-state structure. The crystallographic data for this analog reveals a monoclinic crystal system.

Table 1: Crystallographic Data for the Analogous Compound 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

This data is for the analogous compound and serves as a predictive model for the structural characteristics of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated pyridines.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound.

For this compound, GC-MS can be used to:

Determine Purity: By separating the target compound from any starting materials, byproducts, or impurities.

Identify Volatile Products: In reaction monitoring, GC-MS can identify the formation of volatile intermediates and final products.

Structural Elucidation: The fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns in the mass spectrum, aiding in the confirmation of the elemental composition of the fragments.

Table 2: Typical GC-MS Parameters for Halogenated Pyridine Analysis

| Parameter | Condition |

| Gas Chromatography | |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For halogenated pyridines like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is instrumental for:

Purity Assessment: Providing high-resolution separation of the target compound from impurities.

Quantitative Analysis: Accurately determining the concentration of the compound in a sample by comparing its peak area to that of a known standard.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.

Table 3: Illustrative HPLC Method for Pyridine Derivative Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations6.1. Quantum Chemical Studies of Electronic Structure and Properties6.1.1. Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles 6.1.2. HOMO-LUMO Analysis and Molecular Orbital Theory 6.1.3. Electrostatic Potential Surface Analysis6.2. Reaction Mechanism Elucidation through Computational Modeling6.2.1. Transition State Characterization and Activation Energy Calculations 6.2.2. Solvent Effects on Reaction Pathways

Further research and publication in peer-reviewed journals would be required to address these specific computational and theoretical aspects of 2-Bromo-5-chloro-3-(chloromethyl)pyridine.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) is a common method employed for these predictions.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

A thorough search of scientific databases did not yield any specific studies detailing the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. While experimental NMR data is available for structurally related compounds, such as 2-bromo-6-chloromethylpyridine and 2-chloro-6-chloromethylpyridine, theoretical predictions for the title compound have not been reported. Such calculations would be valuable for assigning experimental spectra and understanding the electronic environment of the pyridine (B92270) ring's protons and carbons.

Vibrational Frequency Calculations for IR and Raman Assignments

Similarly, no dedicated computational studies on the vibrational frequencies for this compound, which are used to assign Infrared (IR) and Raman spectra, were found. Theoretical calculations, often using DFT methods like B3LYP, have been successfully applied to simpler halopyridines, such as 2-chloropyridine, 3-chloropyridine, 2-bromopyridine (B144113), and 3-bromopyridine (B30812), showing excellent agreement with experimental values. researchgate.net This established methodology could, in principle, be applied to this compound to provide a theoretical vibrational spectrum, but such a study has not been published.

Structure-Reactivity Relationship (SAR) Studies through Computational Approaches

Computational approaches are instrumental in modern Structure-Activity Relationship (SAR) studies, helping to elucidate how a molecule's chemical structure influences its biological activity or chemical reactivity. These studies can guide the design of new molecules with desired properties.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Chloro 3 Chloromethyl Pyridine

Development of Asymmetric Synthesis Routes

The creation of chiral molecules is paramount in medicinal chemistry and materials science. For derivatives of 2-Bromo-5-chloro-3-(chloromethyl)pyridine, the development of asymmetric synthesis routes is a critical and underexplored area. Future research should focus on methodologies that can introduce chirality in a controlled and efficient manner.

One promising approach involves the asymmetric functionalization of the chloromethyl group. This could be achieved through enantioselective substitution reactions employing chiral nucleophiles or through the use of chiral catalysts that can differentiate between the enantiotopic faces of the prochiral starting material. For instance, Brønsted acid catalysis has been successfully used for the asymmetric protonation of catalytically generated prochiral chloroenamines to synthesize chiral vicinal chloroamines, a strategy that could be adapted for this pyridine (B92270) derivative. nih.gov

Furthermore, the development of catalytic systems that can achieve enantioselective C-H functionalization at positions ortho or meta to the existing substituents would represent a significant breakthrough. researchgate.net While challenging, such strategies would provide direct access to novel, highly functionalized, and chiral pyridine scaffolds.

Photochemical and Electrochemical Transformations

Harnessing the power of light and electricity to drive chemical reactions offers sustainable and often unique synthetic pathways. The application of photochemical and electrochemical methods to this compound is a largely untapped area of research with immense potential.

Potential Photochemical Reactions:

Photoinduced Cross-Coupling: Exploring light-mediated cross-coupling reactions of the bromo substituent could offer milder alternatives to traditional palladium-catalyzed methods.

Radical Reactions: The chloromethyl group could serve as a precursor for radical generation under photochemical conditions, enabling novel C-C and C-heteroatom bond formations.

Potential Electrochemical Reactions:

Electrochemical Reduction: Selective reduction of the chloro or bromo groups could be achieved by tuning the electrode potential, providing access to different functionalized pyridine derivatives.

Electrosynthesis of Novel Heterocycles: Anodic or cathodic activation could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Catalyst Discovery and Ligand Design for Selective Reactions

The regioselectivity of reactions involving this compound is a key challenge. The development of novel catalysts and ligands is crucial for controlling which of the three reactive sites participates in a given transformation.

Future research should focus on:

Selective Cross-Coupling: Designing catalyst systems, particularly those based on palladium, that can selectively activate the C-Br bond over the C-Cl bond is of high importance. This has been a focus in similar systems, such as the selective arylation of 2-bromo-5-chloro thiophene. nih.gov The use of increasingly electron-deficient ferrocene-based ancillary ligands has shown promise in the cross-coupling of other electron-deficient heterocycles and could be a valuable strategy here. researchgate.net

Orthogonal Reactivity: Developing reaction conditions that allow for the sequential and selective functionalization of each of the three reactive sites would be a powerful tool for the synthesis of complex molecules. This would require a deep understanding of the electronic and steric factors governing the reactivity of each site.

Meta-Selective Functionalization: A significant challenge in pyridine chemistry is the direct functionalization at the meta position. nih.gov The design of catalysts that can overcome the inherent electronic preferences of the pyridine ring and direct incoming groups to the C-4 or C-6 positions would be a major advancement. researchgate.net

Below is a table summarizing potential catalyst systems for selective reactions of this compound.

| Reaction Type | Catalyst/Ligand System | Target Selectivity |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | C-Br arylation |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-Br alkynylation |